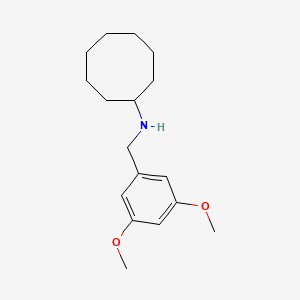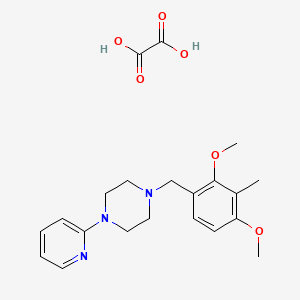![molecular formula C12H14N2O4S B5030927 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine](/img/structure/B5030927.png)
4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine, also known as NBMDM, is a chemical compound that has gained attention in scientific research due to its potential applications in pharmacology and neuroscience. The compound is a derivative of thiomorpholine and benzodioxole, which are both organic compounds commonly used in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine involves its binding to the dopamine transporter and sigma-1 receptor. The compound has been shown to inhibit the uptake of dopamine by the transporter, leading to increased dopamine levels in the brain. 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine also modulates the activity of the sigma-1 receptor, which is involved in several physiological processes, including cell survival and neurotransmitter release.
Biochemical and physiological effects:
4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine has been shown to have several biochemical and physiological effects in animal models. The compound has been shown to increase locomotor activity, induce hyperthermia, and potentiate the effects of certain drugs, such as cocaine and amphetamines. 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine has also been shown to have neuroprotective effects, including the prevention of dopamine neuron degeneration in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine has several advantages as a research tool, including its high potency and selectivity for the dopamine transporter and sigma-1 receptor. The compound is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine has some limitations, including its potential toxicity and the need for careful dosing in animal models.
Zukünftige Richtungen
There are several future directions for research on 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine. One area of interest is the development of analogs of the compound with improved selectivity and potency. Another area of research is the use of 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine as a tool for studying the role of the dopamine transporter and sigma-1 receptor in the brain. Finally, 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine may have potential applications in the treatment of neurological disorders, such as Parkinson's disease, and further research is needed to explore its therapeutic potential.
In conclusion, 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine is a promising compound with potential applications in pharmacology and neuroscience research. The compound has a well-defined mechanism of action and several biochemical and physiological effects. While there are some limitations to its use, 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine has several advantages as a research tool and may have potential therapeutic applications in the future.
Synthesemethoden
The synthesis of 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine involves a multi-step reaction starting with the synthesis of 6-nitro-1,3-benzodioxole from 1,2-dimethoxybenzene. The benzodioxole is then reacted with thiomorpholine in the presence of a base to form 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine has been studied for its potential applications as a research tool in pharmacology and neuroscience. The compound has been shown to modulate the activity of certain receptors in the brain, including the dopamine transporter and sigma-1 receptor. 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine has also been used to study the effects of certain drugs on the brain, such as cocaine and amphetamines.
Eigenschaften
IUPAC Name |
4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c15-14(16)10-6-12-11(17-8-18-12)5-9(10)7-13-1-3-19-4-2-13/h5-6H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSZYKGXJQIGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(4-fluorophenyl)-1-methylethyl]amino}cyclohexanol](/img/structure/B5030849.png)
![2-({4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B5030850.png)

![1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5030870.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5030874.png)


![N-[(4-methylphenyl)sulfonyl]-2-(2-quinolinylthio)acetamide](/img/structure/B5030896.png)
![N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5030903.png)
![7-[(2,5-dimethylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5030911.png)
![2-(5-bromo-1H-indol-3-yl)-6,9-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B5030923.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5030935.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5030943.png)
